N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Description
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of pyrazole and quinoline moieties, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-2-(1-ethyl-3-methylpyrazol-4-yl)-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-5-29-12-17(14(2)26-29)20-10-16(15-8-6-7-9-19(15)25-20)22(30)27(3)13-21-18(23)11-24-28(21)4/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVONDHSIEKYQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(C=NN4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the pyrazole and quinoline intermediates through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole or quinoline rings using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and analgesic properties.
Biochemistry: The compound is used as a probe to study enzyme-substrate interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE involves:
Molecular Targets: The compound targets specific enzymes such as kinases and proteases, which play a crucial role in cellular signaling pathways.
Pathways Involved: It interferes with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
- **N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Uniqueness
N~4~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is unique due to the presence of both 1-ethyl-3-methyl-1H-pyrazol-4-yl and 4-chloro-1-methyl-1H-pyrazol-5-yl groups, which contribute to its distinct biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
